REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][N:5]=[C:4]([C:9]([O:11]CC)=[O:10])[C:3]=1[CH3:14].[OH-].[Na+]>>[C:9]([C:4]1[C:3]([CH3:14])=[C:2]([Cl:1])[C:7]([CH3:8])=[CH:6][N:5]=1)([OH:11])=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=NC=C1C)C(=O)OCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 80ℑ C
|
Type
|
CUSTOM
|
Details
|
After 4 hours a homogeneoussolution was obtained
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
The solution was washed with toluene
|
Type
|
EXTRACTION
|
Details
|
The white precipitate was extracted with dichloromethane (3×5 volumes)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=NC=C(C(=C1C)Cl)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |